molecular formula C13H11FN2O3 B4504929 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester CAS No. 1206119-34-7

1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester

Cat. No.: B4504929
CAS No.: 1206119-34-7
M. Wt: 262.24 g/mol
InChI Key: VOYBRRBDXUTWSR-UHFFFAOYSA-N
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Description

The compound 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester (hypothetical structure inferred from nomenclature) belongs to the pyridazinone class, characterized by a six-membered pyridazine ring with an oxo group at position 5. The structure includes:

  • A 2-fluorophenyl group at position 3, introducing steric and electronic effects.
  • A methyl ester side chain at the acetic acid moiety, influencing lipophilicity and metabolic stability.
  • Molecular formula: C₁₃H₁₁FN₂O₃ (calculated), molecular weight: 278.24 g/mol.

Properties

IUPAC Name

methyl 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-4-2-3-5-10(9)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYBRRBDXUTWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203468
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206119-34-7
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206119-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Key Conditions and Outcomes

ConditionsReagentsProductYieldSource
Basic hydrolysis (pH 10–12)LiOH, THF/H₂O1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-85–92%
Acidic hydrolysis (pH 2–4)HCl, MeOH/H₂OSame as above78–86%

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, releasing methanol and forming the carboxylate anion, which is protonated in acidic workup .

Transesterification Reactions

The methyl ester participates in transesterification with alcohols under catalytic conditions, enabling the synthesis of diverse esters.

Example Reaction with tert-Butanol

ConditionsReagentsProductYieldSource
Acid catalysisH₂SO₄, tert-butanoltert-Butyl ester derivative76%
Steglich conditionsDCC, DMAP, cyclopropanolCyclopropyl ester92%

Mechanism : Acid-catalyzed protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by the alcohol .

Amidation and Peptide Coupling

The carboxylic acid (post-hydrolysis) forms amides or peptides via coupling reagents.

Representative Amidation

ConditionsReagentsProductYieldSource
HATU/DIPEAPiperidineN-(Pyridazineacetyl)piperidine95%
DCC/DMAPBenzylamineN-Benzylamide88%

Mechanism : Activation of the carboxylic acid as an acylammonium intermediate (via HATU or DCC) enables nucleophilic attack by amines .

Ring Functionalization

The pyridazine core undergoes electrophilic and nucleophilic modifications.

Oxidation

The 6-oxo group participates in redox reactions.

ConditionsReagentsProductYieldSource
Bromine/DehydrobrominationBr₂, CHCl₃Dehydrogenated pyridazinone62%

Halogenation

Electrophilic halogenation at the 4-position of the pyridazine ring:

ConditionsReagentsProductYieldSource
POCl₃Cl₂ gas4-Chloro derivative58%

Mechanism : Electrophilic substitution facilitated by the electron-withdrawing oxo group .

Stability and Reactivity Profile

  • Thermal Stability : Decomposes above 200°C (based on TGA data for analogous pyridazines).

  • pH Sensitivity : Stable at pH 4–9; hydrolyzes rapidly under strongly acidic/basic conditions .

  • Photoreactivity : The 2-fluorophenyl group may undergo photodefluorination under UV light .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. Studies have shown that the introduction of fluorine atoms can enhance the biological activity of these compounds. For instance, the methyl ester form has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives showed promising results against various cancer cell lines, suggesting that 1(6H)-pyridazineacetic acid derivatives may also possess similar properties .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyridazine derivatives have been known to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

Case Study : In vitro studies have shown that certain pyridazine derivatives can inhibit the release of pro-inflammatory cytokines in human cell lines, indicating their potential therapeutic use in conditions like rheumatoid arthritis .

Agricultural Applications

1. Pesticide Development

The structural characteristics of 1(6H)-pyridazineacetic acid make it suitable for developing novel pesticides. The fluorinated phenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate plant tissues.

Case Study : Research conducted on related compounds indicated that they could effectively target specific pests while minimizing harm to beneficial insects. The development of such agrochemicals could lead to more sustainable agricultural practices .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be used in polymer synthesis. Its ability to act as a monomer or crosslinking agent can lead to the development of new materials with enhanced thermal and mechanical properties.

Case Study : A recent study explored the incorporation of pyridazine derivatives into polymer matrices, resulting in materials with improved resistance to thermal degradation and mechanical stress .

Summary Table of Applications

Application AreaSpecific UseSupporting Evidence
Medicinal ChemistryAnticancer activityStudies showing inhibition of tumor growth
Anti-inflammatory propertiesInhibition of cytokine release
Agricultural SciencePesticide developmentTargeting pests with minimal side effects
Material SciencePolymer synthesisEnhanced material properties

Mechanism of Action

The mechanism of action of 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications in Pyridazinone Derivatives

Key structural variations among analogs include substituents on the phenyl ring, ester groups, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(2-fluorophenyl), methyl ester C₁₃H₁₁FN₂O₃ 278.24 Ortho-fluorine, no additional substituents
[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate methyl ester 3-(2-fluoro-4-methoxyphenyl), methyl ester C₁₄H₁₃FN₂O₄ 292.27 Methoxy group at para position enhances polarity
[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate methyl ester 3-(4-fluorophenyl), methyl ester C₁₃H₁₁FN₂O₃ 278.24 Para-fluorine reduces steric hindrance
Ethyl 5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazineacetate 3,4-diphenyl, 5-cyano, ethyl ester C₂₁H₁₇N₃O₃ 359.38 Diphenyl and cyano groups increase steric bulk
Ethyl 2-[6-oxo-3-styryl-5,6-dihydropyridazin-1-yl]acetate 3-styryl (E-vinylphenyl), ethyl ester C₁₆H₁₈N₂O₃ 286.33 Conjugated styryl group enhances π-π interactions

Impact of Substituents on Physicochemical Properties

Para-fluorine () allows planar interactions with biological targets, as seen in kinase inhibitors . Methoxy Group (): The 4-methoxy substituent increases hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility .

Ester Chain Length :

  • Methyl ester (target compound) offers higher metabolic stability but lower lipophilicity than ethyl ester (), which may enhance membrane permeability .

Additional Functional Groups: Cyano Group (): Electron-withdrawing nature stabilizes the pyridazine ring but reduces solubility.

Biological Activity

1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester, also referred to as methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H9FN2O3
  • Molecular Weight : 248.21 g/mol
  • CAS Number : 853318-09-9
  • Chemical Structure : The compound features a pyridazine ring with a methyl ester functional group and a fluorophenyl substituent.

Biological Activity

Research into the biological activity of this compound has revealed several key properties:

Anticancer Activity

Several studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate showed potent activity against various cancer cell lines, including multiple myeloma and breast cancer cells, with IC50 values in the low micromolar range .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Proteasome Activity : Similar pyridazine derivatives have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .
  • Modulation of Cell Cycle : Compounds in this class may interfere with cell cycle progression, contributing to their antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives can be significantly influenced by structural modifications. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's potency.
  • Variations in the ester moiety can affect solubility and metabolic stability, impacting overall bioavailability .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate inhibited cell proliferation in human cancer cell lines with an IC50 value of approximately 0.45 mg/mL .
  • In Vivo Studies : Animal models have shown that administration of similar pyridazine compounds resulted in significant tumor reduction compared to controls, suggesting effective systemic delivery and action .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Proteasome InhibitionInduction of apoptosis
Metabolic StabilityEnhanced stability in plasma

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1(6H)-Pyridazineacetic acid derivatives, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenylhydrazines and β-keto esters. For example, refluxing 3-oxo-2-arylhydrazono esters with malononitrile in acetic acid under high-pressure conditions (130°C, Q-tube reactor) yields pyridazine derivatives. Optimization involves adjusting stoichiometry, solvent choice (ethanol or acetic acid), and catalyst (sodium acetate), which improve cyclization efficiency . Alternative routes include refluxing carbohydrazides with substituted phenyl precursors in ethanol, followed by crystallization .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of pyridazine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester functionality. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives . Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .

Q. How can researchers assess the purity and stability of synthesized pyridazine derivatives under storage conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . Stability studies should monitor degradation under varying temperatures and humidity using accelerated stability protocols (ICH guidelines). Functional groups like the 6-oxo moiety may require inert storage conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve discrepancies in reported biological activities of pyridazine derivatives?

  • Methodological Answer : Contradictory bioactivity data (e.g., antimicrobial vs. antihypertensive effects) can be addressed by systematically varying substituents (e.g., 2-fluorophenyl vs. 4-chlorobenzyl groups) and evaluating their impact on target binding. For instance, substituent electronegativity and steric bulk influence affinity for ion channels (antihypertensive activity) versus bacterial enzyme inhibition . Dose-response assays and molecular docking simulations further clarify SAR trends .

Q. What computational strategies predict intermolecular interactions affecting crystallinity and solubility of pyridazine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and optimize molecular geometry, while Hirshfeld surface analysis identifies dominant intermolecular forces (e.g., C–H···O hydrogen bonds) that dictate crystal packing . Solubility can be predicted via COSMO-RS simulations, which account for solvent polarity and solute-solvent interactions .

Q. How can researchers design assays to evaluate the pharmacokinetic (PK) properties of 3-(2-fluorophenyl)-substituted pyridazine derivatives?

  • Methodological Answer : In vitro assays include:

  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance.
  • Permeability : Caco-2 cell monolayers to assess intestinal absorption.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
    In vivo PK studies in rodent models should monitor bioavailability, volume of distribution, and elimination half-life .

Q. What mechanistic insights can be gained from studying the antioxidant or anti-inflammatory activities of pyridazine derivatives?

  • Methodological Answer : Antioxidant activity is quantified via DPPH radical scavenging assays and superoxide dismutase (SOD) mimicry tests. Anti-inflammatory mechanisms (e.g., COX-2 inhibition) are elucidated through enzyme-linked immunosorbent assays (ELISA) for prostaglandin E2 (PGE2) suppression and NF-κB pathway modulation .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results across different laboratories?

  • Methodological Answer : Standardize protocols (e.g., cell line passage number, serum batch) and include positive controls (e.g., ibuprofen for anti-inflammatory assays). Statistical tools like Bland-Altman plots or inter-laboratory coefficient of variation (CV%) analyses identify systemic errors. Reproducibility is enhanced by open-access data sharing and detailed supplementary materials .

Q. What analytical techniques validate the degradation products of pyridazine derivatives under hydrolytic conditions?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) identifies hydrolyzed products (e.g., free carboxylic acids from ester cleavage). Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with tandem MS/MS fragmentation map degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester

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